molecular formula C19H15N3O4 B2785629 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034566-62-4

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2785629
CAS RN: 2034566-62-4
M. Wt: 349.346
InChI Key: OVOQJFBLSSOOSQ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, also known as P2X7 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic benefits. This compound is a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide exerts its therapeutic effects by blocking the N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes. This receptor is activated by extracellular ATP and triggers a series of downstream signaling pathways that lead to the release of pro-inflammatory cytokines, chemokines, and other mediators. By blocking this receptor, N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide reduces the production of these inflammatory mediators and exerts its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines and chemokines, inhibiting the growth and proliferation of cancer cells, protecting neurons from oxidative stress and inflammation, and improving cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have a good safety profile and low toxicity in preclinical studies.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide in lab experiments is its specificity and potency as a N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide receptor antagonist. This compound has been extensively studied and validated in various in vitro and in vivo models, making it a reliable tool for investigating the role of the N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide receptor in various diseases. However, one limitation of using this compound is its relatively high cost and limited availability, which may restrict its use in some research settings.

Future Directions

There are several future directions for research on N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide. One area of interest is the development of more potent and selective N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of the N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide receptor in other diseases, such as autoimmune disorders and infectious diseases. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves a multi-step process that has been described in detail in various scientific publications. The most commonly used method involves the reaction of 4-oxo-4H-chromene-2-carboxylic acid with furfurylamine and 1H-pyrazole-1-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential therapeutic benefits in various diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide receptor, which is overexpressed in many types of cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are two major factors that contribute to the progression of these diseases.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-15-11-18(26-16-6-2-1-5-13(15)16)19(24)20-12-14(17-7-3-10-25-17)22-9-4-8-21-22/h1-11,14H,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOQJFBLSSOOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

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